N'-(4-chlorophenyl)-N-phenylcarbamimidothioic acid
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Overview
Description
N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a carbamimidothioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid typically involves the reaction of 4-chloroaniline with phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-phenylthiourea: Similar structure but lacks the carbamimidothioic acid moiety.
N-(4-chlorophenyl)-N’-phenylurea: Similar structure but contains a urea group instead of a thiourea group.
N-(4-chlorophenyl)-N’-phenylcarbamimidic acid: Similar structure but lacks the sulfur atom.
Uniqueness
N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid is unique due to the presence of both the 4-chlorophenyl and phenyl groups attached to a carbamimidothioic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKDKSYCSTBMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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